5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine: is an organic compound with the molecular formula C26H40N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a decyl chain and a phenyl ring bearing a hexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions: The decyl chain and the hexyloxyphenyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl ring, resulting in the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated pyrimidine or phenyl derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions, warranting further investigation.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing their function and triggering downstream effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Decyl-2-(4-(methoxy)phenyl)pyrimidine
- 5-Decyl-2-(4-(ethoxy)phenyl)pyrimidine
- 5-Decyl-2-(4-(butoxy)phenyl)pyrimidine
Comparison: While these compounds share a similar core structure, the variation in the alkoxy group (methoxy, ethoxy, butoxy) can lead to differences in their physical and chemical properties. For example, the length of the alkoxy chain can influence the compound’s solubility, melting point, and reactivity. 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine is unique due to its specific hexyloxy substitution, which may confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
57202-60-5 |
---|---|
Molekularformel |
C26H40N2O |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
5-decyl-2-(4-hexoxyphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
InChI-Schlüssel |
JUHKPXJMKBBWCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.